Ethyl 3,4-dichlorophenylglyoxylate is an organic compound with significant relevance in chemical synthesis and pharmaceutical applications. This compound features a dichlorophenyl group attached to a glyoxylate structure, making it a valuable intermediate in various chemical reactions.
Ethyl 3,4-dichlorophenylglyoxylate can be synthesized through several methods involving the reaction of chlorinated phenolic compounds with glyoxylic acid derivatives. It is commercially available from various chemical suppliers, including Fisher Scientific and Merck Millipore, which provide it for research and industrial applications.
This compound belongs to the class of esters, specifically those derived from glyoxylic acid. Its systematic IUPAC name is ethyl 2-(3,4-dichlorophenyl)-2-oxoacetate, and it has the CAS number 34966-52-4. The molecular formula is with a molecular weight of approximately 247.08 g/mol.
Ethyl 3,4-dichlorophenylglyoxylate can be synthesized through various methods, including:
In a typical synthesis protocol, a mixture of 3,4-dichlorophenol and glyoxylic acid is heated under reflux conditions with a suitable solvent such as ethanol or dichloromethane. The reaction is monitored via thin-layer chromatography until completion, followed by purification through recrystallization or column chromatography.
Ethyl 3,4-dichlorophenylglyoxylate features a central glyoxylate moiety flanked by a dichlorophenyl group. The structural representation can be summarized as follows:
CCOC(=O)C(=O)C1=CC(Cl)=C(Cl)C=C1
The compound has distinct spectral characteristics that can be analyzed using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Typical NMR shifts for this compound include signals corresponding to the ethyl group and aromatic protons.
Ethyl 3,4-dichlorophenylglyoxylate participates in various chemical reactions such as:
For example, in a nucleophilic substitution reaction, the dichloro groups can be substituted by amine groups when treated with an appropriate nucleophile in the presence of a base like sodium hydroxide.
The mechanism of action for ethyl 3,4-dichlorophenylglyoxylate primarily involves its reactivity due to the electrophilic nature of the carbonyl groups adjacent to the aromatic ring. This allows it to undergo nucleophilic attack by various reagents.
The reaction kinetics can be studied using spectroscopic methods to monitor changes in absorbance or fluorescence during reactions involving this compound.
Ethyl 3,4-dichlorophenylglyoxylate has several scientific uses:
This compound's unique structure and reactivity make it a valuable asset in both academic research and industrial applications, contributing to advancements in chemical synthesis and material science.
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0